molecular formula C9H7ClN2O B096720 N-(4-Chlorophenyl)-2-cyanoacetamide CAS No. 17722-17-7

N-(4-Chlorophenyl)-2-cyanoacetamide

Cat. No. B096720
CAS RN: 17722-17-7
M. Wt: 194.62 g/mol
InChI Key: FLLVVAHFEBGZKD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-cyanoacetamide is a chemical compound that is structurally related to various acetamide derivatives. These compounds are characterized by the presence of an acetamide group and are often linked to other aromatic systems such as chlorophenyl groups. The molecular structure of these compounds is known to form specific types of intermolecular interactions, such as hydrogen bonding, which can influence their crystal packing and overall physical properties .

Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide and related compounds typically involves the reaction of cyanoacetic acid derivatives with other chemical entities. For instance, the Gewald reaction is a multicomponent reaction (MCR) that can be used to synthesize a wide array of cyanoacetamide derivatives starting from cyanoacetamides, aldehydes or ketones, and sulfur. This method is noted for its convenience, often allowing for simple workup procedures such as precipitation in water and filtration .

Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-2-cyanoacetamide resembles that of other related acetamides, with similar bond parameters. In the crystal, molecules of these compounds are typically linked into chains or sheets through N—H⋯O hydrogen bonding. The presence of substituents like chloro, fluoro, or nitro groups can influence the dihedral angles between different planes in the molecule, affecting the overall molecular conformation .

Chemical Reactions Analysis

Chemical reactions involving N-(4-Chlorophenyl)-2-cyanoacetamide are likely to be influenced by the presence of functional groups that can participate in various interactions. For example, intramolecular hydrogen bonding can occur within the molecule, affecting its reactivity. Intermolecular interactions, such as C—H⋯O and C—H⋯F, can also play a role in the crystal packing and stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)-2-cyanoacetamide are closely related to its molecular structure. The compound's crystal packing is influenced by hydrogen bonding and other intermolecular interactions. Optical properties, such as solvatochromic effects, have been observed for related compounds, indicating that the solvent's polarity can affect the compound's behavior. Time-dependent DFT calculations suggest that processes like deprotonation can occur in polar solvents, further highlighting the impact of the molecular environment on the properties of these acetamides .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology
  • Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . These compounds are being explored as prospective antimicrobial and antiproliferative agents .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Chemoselective N-Acylation Reagents

  • Scientific Field : Organic Chemistry
  • Summary of Application : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized and developed as chemoselective N-acylation reagents .
  • Methods of Application : These compounds were synthesized in one pot from 4-chloroaniline under solvent-free conditions . They have been developed for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization .
  • Results or Outcomes : The study demonstrated the effectiveness of these compounds as chemoselective N-acylation reagents .

Future Directions

There is potential for further investigation into the properties and applications of “N-(4-Chlorophenyl)-2-cyanoacetamide” and similar compounds. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown promise in inhibiting kinases and exhibiting anticancer activity, particularly against primary patient-derived glioblastoma 2D cells and 3D neurospheres .

properties

IUPAC Name

N-(4-chlorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLVVAHFEBGZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066253
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-2-cyanoacetamide

CAS RN

17722-17-7
Record name N-(4-Chlorophenyl)-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17722-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
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Record name Acetamide, N-(4-chlorophenyl)-2-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-cyanoacetamide
Source European Chemicals Agency (ECHA)
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Record name 4-CHLOROCYANOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
RF George - European journal of medicinal chemistry, 2012 - Elsevier
(2Z,5Z) 2-[(5-Arylidene-4-oxo-3-phenyl)-thiazolidin-2-ylidine]-2-cyano-N-arylacetamides 4a–l were stereoselectively prepared via condensation of aromatic aldehydes with 4-…
Number of citations: 45 www.sciencedirect.com
RJ Staples, N Vidnovio - Zeitschrift für Kristallographie-New Crystal …, 2007 - degruyter.com
Crystal structure of N-(4-chlorophenyl)-2-cyanoacetamide, C9H7ClN2O Page 1 Crystal structure of N-(4-chlorophenyl)-2-cyanoacetamide, C9H7ClN2O Richard J. Staples* and Nicholas …
Number of citations: 1 www.degruyter.com
EA Ahmed, GH Elgemeie, RA Azzam - Synthetic Communications, 2023 - Taylor & Francis
A series of new pyrimidine derivatives were synthesized, including sulfapyrimidines and pyrazolo[1,5-a]pyrimidines. In basic medium, pyrimidine compounds were produced by reacting …
Number of citations: 3 www.tandfonline.com
MR Elmorsy, E Abdel-Latif, HE Gaffer, SE Mahmoud… - Scientific Reports, 2023 - nature.com
3-Amino-4,6-dimethylpyrazolopyridine was applied as a precursor for the synthesis of some new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives through diazotization, …
Number of citations: 8 www.nature.com
NJ Beattie, CL Francis, AJ Liepa… - Australian journal of …, 2010 - CSIRO Publishing
Substituted 5-methylene-1H-pyrrol-2(5H)-ones underwent a 1,3-dipolar cycloaddition reaction with nitrile oxides to give the corresponding spiro heterocycles. Critical to this reaction …
Number of citations: 18 www.publish.csiro.au
A Rani, RK Gill, AK Shah, J Bariwal - Journal of the Indian Chemical …, 2014 - academia.edu
A novel series of 3-substituted-2-aminothiophenes 13 (aj) have been synthesized and evaluated for in vitro cytotoxic potential against two different breast cancer cell lines such as MCF-…
Number of citations: 2 www.academia.edu
S Mo, C Xu, J Xu - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
N‐Aryl‐2‐cyanodiazoacetamides produce polycyclic difluoroboron 2‐oxoindoline‐3‐carboxamide complexes (up to pentacyclic conjugative and fused systems) directly and …
Number of citations: 17 onlinelibrary.wiley.com
MM Hammouda, NA Abed, MA Ismail… - Current Organic …, 2023 - ingentaconnect.com
In the current work, we have utilized the reactivity of N-(4-acetylphenyl)-2-(4- formylphenoxy)acetamide for the synthesis of novel series of 1,2-dihydropyridines, Arylidenes, and …
Number of citations: 0 www.ingentaconnect.com
RM Mohareb, NS Abbas, RA Ibrahim - Chemical and Pharmaceutical …, 2017 - jstage.jst.go.jp
The reaction of cyclohexan-1, 4-dione with elemental sulfur and any of the 2-cyano-N-arylacetamide derivatives 2a–c gave the 2-amino-4, 5-dihydrobenzo [b] thiophen-6 (7H)-one …
Number of citations: 1 www.jstage.jst.go.jp
RM Mohareb, F Al-Omran, RA Ibrahim - Medicinal Chemistry Research, 2018 - Springer
A series of heterocyclic compounds derived from the dihydrobenzo[b]thiophene derivatives were synthesized all the synthesized compounds were determined by elemental analysis, 1 …
Number of citations: 6 link.springer.com

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